
tert-Butyl 2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route typically involves the following steps:
Formation of the piperidine ring: The starting material undergoes a series of reactions to form the piperidine ring.
Introduction of the pyridine ring: The pyridine ring is introduced through a coupling reaction.
Addition of the piperazine moiety: The piperazine moiety is added to the structure through another coupling reaction.
Análisis De Reacciones Químicas
tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the piperazine and pyridine rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Aplicaciones Científicas De Investigación
tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The exact mechanism of action of tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, which are the subject of ongoing research .
Comparación Con Compuestos Similares
tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate lies in its specific combination of piperidine, pyridine, and piperazine moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H32N4O2 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)26-19(25)24-11-6-5-9-17(24)16-8-7-10-21-18(16)23-14-12-22(4)13-15-23/h7-8,10,17H,5-6,9,11-15H2,1-4H3 |
Clave InChI |
UCTNQVLGEXVYSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


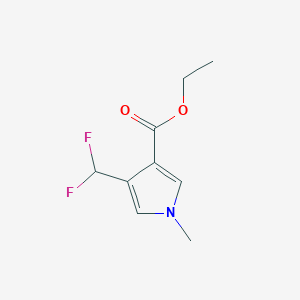
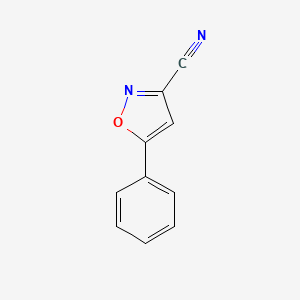
![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)
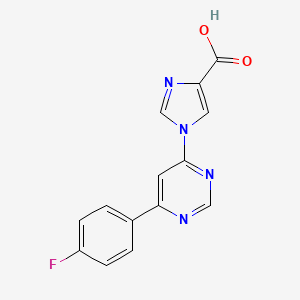


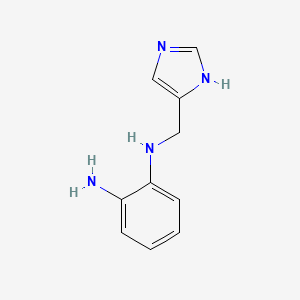
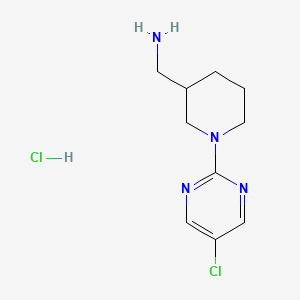
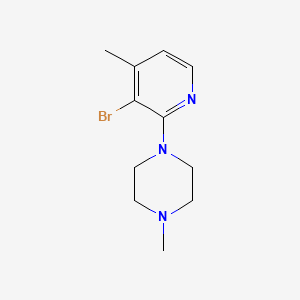
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)




